molecular formula C9H11ClN2O B1432427 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one CAS No. 1510319-14-8

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B1432427
CAS No.: 1510319-14-8
M. Wt: 198.65 g/mol
InChI Key: UQWCAYJRPRRVMT-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol It is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of 4-chloropyrazole with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with cyclohexanone . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one
  • 3-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-one
  • 3-(4-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

Uniqueness

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity. This substitution can enhance its antimicrobial properties and make it a valuable intermediate in the synthesis of other compounds .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWCAYJRPRRVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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